(4-(Chlorosulfonyl)phenyl)methylene diacetate

Description

Systematic Nomenclature and Structural Identification

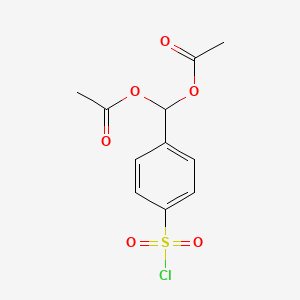

This compound, with the Chemical Abstracts Service registry number 69232-47-9, possesses a complex molecular structure that combines both chlorosulfonyl and acetate functionalities. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is "(acetyloxy)[4-(chlorosulfonyl)phenyl]methyl acetate". This systematic name describes the key structural features of the molecule, highlighting the acetoxy groups and the chlorosulfonyl moiety attached to the phenyl ring.

The molecular formula of this compound is C₁₁H₁₁ClO₆S with a molecular weight of 306.72 g/mol. The structure consists of a benzene ring substituted with a chlorosulfonyl group (−SO₂Cl) at the para position and a methylene diacetate group. The methylene diacetate portion contains two acetate groups attached to a single carbon, forming a geminal diacetate structure.

The compound's structure can be further characterized by its International Chemical Identifier (InChI) code: 1S/C11H11ClO6S/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)19(12,15)16/h3-6,11H,1-2H3. This standardized representation provides a precise digital encoding of the molecular structure, enabling accurate identification and database searching.

Additional physical properties of this compound include:

| Property | Value | Reference |

|---|---|---|

| Physical Form | Solid | |

| Storage Temperature | Inert atmosphere, 2-8°C | |

| Purity (Commercial) | 97% | |

| Melting Point | Not specifically reported for this compound | - |

The presence of the chlorosulfonyl group (−SO₂Cl) provides this compound with distinct reactivity, particularly toward nucleophiles such as amines, alcohols, and water. The methylene diacetate moiety offers additional functionality, making this compound potentially valuable in various synthetic applications.

Historical Context of Sulfonyl Chloride Derivatives in Organic Chemistry

Sulfonyl chlorides have played a significant role in the development of organic chemistry since the early 20th century. These compounds are characterized by the general structure R−SO₂Cl, where R can be an alkyl or aryl group. The historical importance of sulfonyl chlorides stems from their high reactivity and versatility in organic synthesis.

The development of simple sulfonyl chlorides such as methanesulfonyl chloride and benzenesulfonyl chloride laid the foundation for more complex derivatives. Methanesulfonyl chloride, often referred to as mesyl chloride, is described as "a colourless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines". Similarly, benzenesulfonyl chloride has been extensively used in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.

Traditionally, sulfonyl chlorides have been prepared through several methods. One common approach involves the chlorosulfonation of aromatic compounds. For example, benzenesulfonyl chloride is prepared by the reaction of benzene with chlorosulfonic acid: C₆H₆ + 2SHO₃SCl → C₆H₅SO₂Cl + HCl + SO₃. Another method involves the treatment of sulfonic acids with dehydrating agents such as phosphorus oxychloride, thionyl chloride, or sulfuryl chloride.

The evolution of sulfonyl chloride chemistry has seen significant advancements in synthesis methods over time. A patent from 2016 describes a "high-purity benzene sulfonyl chloride synthetic method" that improves yield and product quality while addressing safety concerns. This method involves a sequence of sulfonation reaction, continuous reaction with sodium chloride, acid pickling, washing, and rectification, resulting in higher yields (85-92%) compared to traditional methods (40-50%).

Historical developments in sulfonyl chloride chemistry have also included the discovery of more selective and milder methods for their synthesis. For instance, research has explored the use of disulfides or thiols with sodium hypochlorite pentahydrate for the preparation of sulfonyl chlorides, and the conversion of sulfides to sulfonyl chlorides through chlorination processes.

Position Within Contemporary Organosulfur Compound Research

This compound belongs to the broader class of organosulfur compounds, which have gained significant attention in contemporary chemical research due to their diverse applications and biological activities. Current research on organosulfur compounds spans multiple disciplines, including medicinal chemistry, materials science, and environmental chemistry.

In the field of medicinal chemistry, sulfonyl chlorides serve as crucial intermediates in the synthesis of sulfonamides, which have demonstrated important biological activities. A 2019 research study highlighted the development of a method for "selective late-stage sulfonyl chloride formation from sulfonamides," emphasizing the importance of converting primary sulfonamides into sulfonyl chlorides for further derivatization in drug discovery. The researchers noted that "sulfonyl chlorides have become extremely powerful electrophiles, permitting a great variety of nucleophiles to be engaged in fast and selective couplings".

The contemporary research landscape shows a growing interest in developing more efficient and selective methods for synthesizing sulfonyl chlorides. A 2023 review article discussed "recent advances in synthesis of sulfonamides," highlighting various approaches for converting sulfonic acids to sulfonyl chlorides as precursors to sulfonamides. These methods include the use of trichloroacetonitrile and triphenylphosphine, as well as cyanuric chloride for the transformation of amine sulfonate salts to sulfonyl chlorides.

In the commercial context, sulfonyl chlorides have established themselves as important building blocks in combinatorial chemistry and drug discovery. According to information from a chemical supplier, "sulfonyl chlorides/fluorides have proved their importance as intermediates in combinatorial chemistry and drug discovery of sulfonamides – biologically active compounds with wide range of action". The supplier notes that they offer over 4,000 sulfonyl chlorides/fluorides, indicating the commercial significance of these compounds.

Recent research has also explored the broader class of organosulfur compounds for their biological properties. A 2022 review article discussed "the role of organosulfur compounds as Nrf2 activators and their antioxidant effects," noting that "organosulfur compounds constitute an important class of therapeutic agents in medicinal chemistry due to their ability to participate in biosynthesis, metabolism, cellular functions, and protection of cells from oxidative damage". Similarly, a 2020 review examined "organosulfur compounds and their anti-inflammatory effects," highlighting that "dietary organosulfur compounds play a significant role in preventing various human pathological progressions, including chronic inflammation".

Within this context, compounds like this compound represent specialized reagents that can serve as valuable intermediates in the synthesis of more complex molecules. The presence of both the chlorosulfonyl group and the methylene diacetate functionality provides multiple reaction sites for diverse transformations, potentially making this compound useful in the development of new chemical entities with specific properties.

Properties

IUPAC Name |

[acetyloxy-(4-chlorosulfonylphenyl)methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO6S/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)19(12,15)16/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXCHHLNVLPPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)Cl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474388 | |

| Record name | [4-(Chlorosulfonyl)phenyl]methylene diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69232-47-9 | |

| Record name | [4-(Chlorosulfonyl)phenyl]methylene diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The primary synthetic approach to (4-(Chlorosulfonyl)phenyl)methylene diacetate involves the reaction of 4-chlorosulfonylbenzaldehyde with acetic anhydride under catalytic conditions. This method is widely reported and involves the following key steps:

- Starting Materials: 4-chlorosulfonylbenzaldehyde and acetic anhydride.

- Catalysts: Typically, triethylamine and butylamine are used as catalysts.

- Solvent: Dichloromethane (DCM) is the preferred solvent.

- Temperature Control: Initial reaction at 0°C to control reactivity, followed by stirring at room temperature.

- Workup: Quenching with water and extraction with dichloromethane to isolate the product.

This procedure ensures the acetylation of the aldehyde group forming the methylene diacetate moiety while retaining the reactive chlorosulfonyl group intact for further transformations.

Detailed Reaction Conditions and Mechanism

| Step | Reagents & Conditions | Purpose/Outcome |

|---|---|---|

| 1 | Dissolve 4-chlorosulfonylbenzaldehyde in DCM | Solubilize starting material |

| 2 | Add triethylamine and butylamine at 0°C | Catalyze acetylation, control reaction rate |

| 3 | Add acetic anhydride dropwise | Acetylate aldehyde to form methylene diacetate |

| 4 | Stir at room temperature for 30 minutes | Complete the reaction |

| 5 | Quench with water and extract with DCM | Isolate product and remove impurities |

The chlorosulfonyl group is highly electrophilic and remains reactive throughout this process, allowing for subsequent functionalization if desired. The mild temperature conditions and choice of solvent prevent side reactions such as hydrolysis or over-acetylation.

Reaction Variations and Catalysis

Research shows that catalytic amounts of bases such as pyridine or triethylamine are crucial to facilitate the reaction by scavenging HCl generated during the acetylation and chlorosulfonylation steps. The choice of catalyst influences:

- Reaction rate

- Product purity

- Yield optimization

Additionally, some protocols utilize butylamine to moderate the reaction environment and improve selectivity toward the desired diacetate product.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 4-chlorosulfonylbenzaldehyde | Commercially available or synthesized separately |

| Solvent | Dichloromethane (DCM) | Provides good solubility and reaction control |

| Catalysts | Triethylamine, Butylamine | Base catalysts to neutralize HCl |

| Temperature | 0°C initially, then room temperature | Controls reaction kinetics and side reactions |

| Reaction Time | ~30 minutes | Sufficient for complete acetylation |

| Workup | Water quench, DCM extraction | Isolates product and removes impurities |

| Yield | Not explicitly reported, typically high | High purity expected with controlled conditions |

Research Findings and Practical Considerations

- The chlorosulfonyl group is sensitive and reactive; thus, reactions are performed under controlled temperatures to avoid decomposition or side reactions.

- The acetylation of the aldehyde moiety to form the methylene diacetate group is facilitated by acetic anhydride under catalytic base conditions.

- The reaction mixture is typically quenched with water to hydrolyze excess acetic anhydride and facilitate product isolation.

- The product’s purity and yield depend heavily on the solvent choice, temperature control, and catalyst amount.

- Stabilization of intermediates by aqueous washing and base treatment is a key step in related chlorosulfonyl chemistry to prevent by-product formation and improve yield.

Chemical Reactions Analysis

Types of Reactions

(4-(Chlorosulfonyl)phenyl)methylene diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or sulfonic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like butylamine or ethanol are used under basic conditions with triethylamine as a catalyst.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and sulfonate esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Therapeutic Potential

Research indicates that (4-(Chlorosulfonyl)phenyl)methylene diacetate may exhibit therapeutic effects in various areas:

- Cancer Treatment : The compound has been identified as an intermediate in the synthesis of compounds targeting prostaglandin-mediated proliferation disorders. It shows promise in treating conditions such as diabetic retinopathy and tumor angiogenesis .

- Neurodegenerative Diseases : Studies suggest that derivatives of this compound may have applications in treating neurodegenerative diseases, including Alzheimer's and Parkinson's disease, by modulating signaling pathways involved in cell survival and apoptosis .

- Gastrointestinal Disorders : Its potential use in treating motility-related disorders has been noted, indicating a broader application in gastrointestinal health .

Material Science

In material science, this compound serves as a precursor for synthesizing advanced materials with unique properties. Its reactivity allows it to participate in various polymerization reactions, leading to the development of new polymers with enhanced thermal stability and mechanical strength.

Comparison with Related Compounds

Understanding how this compound compares with structurally similar compounds can provide insights into its unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chlorophenylmethyl acetate | Chlorophenyl group with an acetate | Simpler structure; lacks sulfonyl functionality |

| 4-(Chlorosulfonyl)phenol | Hydroxyl group instead of methylene diacetate | Different reactivity due to hydroxyl |

| 3-Hydroxy-2,2-dimethylpropionic acid methyl ester | Contains a hydroxymethyl group | Known for potent histone deacetylase inhibition |

| 4-Chlorobenzenesulfonamide | Sulfonamide functionality | Primarily used in pharmaceuticals |

The combination of both chlorosulfonyl and acetate functionalities in this compound provides diverse pathways for chemical reactivity, distinguishing it from its analogs.

Synthetic Routes

Several synthetic routes have been developed for the preparation of this compound. These methods often involve the reaction of starting materials containing chlorosulfonyl groups with various acetic acid derivatives under controlled conditions to yield the desired product.

Case Study 1: Cancer Research

In a study examining the efficacy of sulfonamide derivatives in cancer treatment, this compound was highlighted as a key intermediate for synthesizing compounds that inhibit tumor growth through modulation of angiogenesis pathways .

Case Study 2: Neurodegenerative Disease Models

Research involving animal models of Alzheimer's disease demonstrated that derivatives of this compound could improve cognitive function by reducing neuroinflammation and promoting neuronal survival through antioxidant mechanisms .

Mechanism of Action

The mechanism of action of (4-(Chlorosulfonyl)phenyl)methylene diacetate involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their structure and function. The compound can inhibit enzyme activity by reacting with active site residues, thereby blocking substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

- (4-(Chlorosulfonyl)phenyl)methanol

- (4-(Chlorosulfonyl)phenyl)acetic acid

- (4-(Chlorosulfonyl)phenyl)ethyl acetate

Uniqueness

(4-(Chlorosulfonyl)phenyl)methylene diacetate is unique due to its methylene diacetate moiety, which provides additional reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of applications in organic synthesis and industrial processes .

Biological Activity

(4-(Chlorosulfonyl)phenyl)methylene diacetate is a synthetic organic compound with notable biological activity, particularly due to its chlorosulfonyl group. This article explores its biochemical properties, mechanisms of action, and biological effects based on diverse research findings.

The compound is characterized by its chlorosulfonyl group, which enhances its reactivity with nucleophiles. This structural feature is pivotal in its biological activity, allowing it to form covalent bonds with various biomolecules, thereby modulating their functions.

The primary mechanism of action involves the interaction of the chlorosulfonyl group with nucleophilic sites on enzymes and proteins. This interaction can lead to:

- Enzyme Inhibition : The compound can inhibit specific kinases, altering phosphorylation states and impacting cellular signaling pathways.

- Antioxidant Activity : It exhibits properties that scavenge reactive oxygen species (ROS), providing a protective effect against oxidative stress .

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Signaling : It modulates pathways such as the mitogen-activated protein kinase (MAPK) pathway, crucial for cell proliferation and apoptosis.

- Gene Expression : The compound alters the expression of genes involved in stress responses and metabolic regulation .

Dosage Effects

The biological activity varies significantly with dosage:

- Low Doses : Can enhance antioxidant defenses and improve metabolic functions.

- High Doses : May induce toxicity, leading to oxidative stress and cellular damage. A specific dosage range is necessary to achieve therapeutic effects without adverse outcomes .

Study 1: Antioxidant Activity

A study demonstrated that at low concentrations, this compound significantly increased the activity of superoxide dismutase and catalase in cultured cells, suggesting a potent antioxidant effect.

Study 2: Cytotoxicity Assessment

In a toxicity assessment using HeLa cells, the compound exhibited cytotoxic effects at concentrations above 50 µM. Cell viability decreased significantly, indicating potential risks associated with high doses .

Comparative Analysis of Biological Activities

| Compound | Biological Activity | Dosage Range for Efficacy | Toxicity Observed |

|---|---|---|---|

| This compound | Antioxidant, Enzyme Inhibitor | Low (<50 µM) for benefits; High (>50 µM) for toxicity | Yes |

| 4-Chloromethylbiphenyl | Mutagenic in assays | Not specified | Yes |

| Benzyl Chloride | Moderate biological activity | Not specified | Yes |

Metabolic Pathways

The compound is metabolized primarily by cytochrome P450 enzymes, resulting in various metabolites that may exhibit different biological activities. Understanding these metabolic pathways is crucial for assessing both therapeutic potential and safety .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-(Chlorosulfonyl)phenyl)methylene diacetate, and how can intermediates be stabilized during synthesis?

- Methodological Answer : The synthesis often involves protecting reactive functional groups (e.g., aldehydes or hydroxyls) with acetyl moieties. For example, geminal diacetates are synthesized by reacting aldehydes with acetic anhydride under acidic conditions . However, intermediates may decompose during purification due to sensitivity to heat or chromatography media (e.g., Florisil), as observed in reactions with chlorosulfonyl isocyanate (CSI) . Stabilization strategies include:

- Using low-temperature crystallization (<0°C) to minimize decomposition.

- Avoiding prolonged exposure to basic or oxidizing conditions.

- Employing in situ spectroscopic monitoring (e.g., NMR) to track reaction progress without isolation .

Q. How can NMR and IR spectroscopy be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- 13C NMR : Key signals include methyl singlets (δ ~2.0–2.3 for acetate groups) and aromatic carbons (δ ~120–140 ppm). Substituent effects on chemical shifts can differentiate stereoisomers, as seen in dihydroisoxazole derivatives .

- IR : Acetate carbonyl stretches appear at ~1740 cm⁻¹, while sulfonyl groups (if present) show peaks near 1350–1160 cm⁻¹ .

- 1H NMR : Methylene protons adjacent to the sulfonyl group resonate as doublets (δ ~3.5–4.2), and vinyl protons exhibit coupling patterns (e.g., triplets at δ ~6.5–6.8) .

Q. What strategies are recommended for handling air- or moisture-sensitive intermediates in the synthesis of this compound?

- Methodological Answer :

- Use anhydrous solvents (e.g., methylene chloride dried over molecular sieves) and inert atmospheres (N₂/Ar).

- Avoid chromatographic purification for labile intermediates; instead, employ recrystallization at low temperatures .

- Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to reduce isolation steps.

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitutions or cycloadditions?

- Methodological Answer : The spatial arrangement of the chlorosulfonyl and diacetate groups dictates reactivity. For example:

- Mechanistic Studies : In reactions with CSI, stereochemistry affects the shielding of methyl groups in NMR (δ ~1.5–2.3), with "inside" phenyl groups causing upfield shifts .

- DFT Modeling : Computational studies can predict regioselectivity in cycloadditions by analyzing frontier molecular orbitals (FMOs) and charge distribution .

Q. What experimental and computational approaches resolve contradictions in spectral data for structurally similar diacetate derivatives?

- Methodological Answer :

- Dynamic NMR (DNMR) : Detects slow conformational exchanges in crowded spectra, such as hindered rotation in aryl-acetate moieties.

- X-ray Crystallography : Provides unambiguous structural confirmation, as demonstrated for (4-cyanophenyl)methylene diacetate (bond lengths: C–C = 1.48–1.52 Å) .

- DFT-Calculated Shifts : Compare computed 13C NMR shifts (e.g., using B3LYP/6-311++G(d,p)) with experimental data to assign signals .

Q. How can this compound serve as a prodrug or imaging agent in biomedical research?

- Methodological Answer :

- Enzymatic Activation : The diacetate group is cleaved by intracellular esterases, releasing active aldehydes for ALDH-mediated oxidation. This mechanism traps radiolabeled metabolites (e.g., 18F-labeled carboxylates) in cells for PET imaging .

- Stability Testing : Assess enzymatic hydrolysis rates using liver microsomes or esterase-rich cell lysates. Monitor liberation of free aldehydes via LC-MS or fluorescence assays (e.g., DCFDA) .

Q. What are the challenges in analyzing reaction intermediates of this compound, and how can they be mitigated?

- Methodological Answer :

- Decomposition Pathways : Intermediates with vinyl ester or amide groups are prone to hydrolysis. Stabilize by:

- Reducing reaction temperatures (<−20°C).

- Using non-polar solvents (e.g., hexane) to minimize solvolysis .

- Trapping Techniques : Quench reactive intermediates with stabilizing agents (e.g., TEMPO for radicals) or derivatize for GC-MS analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.